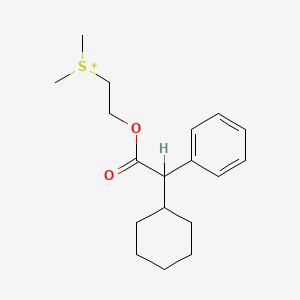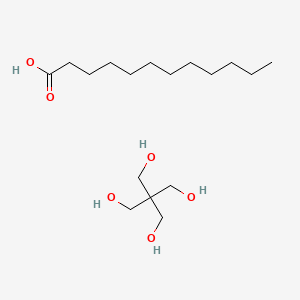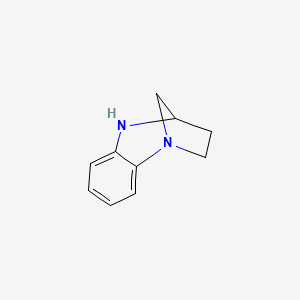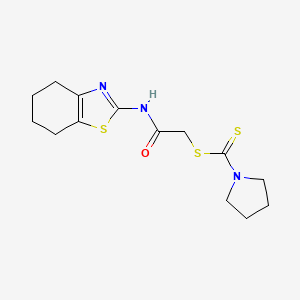![molecular formula C17H22N2 B12809926 4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline](/img/structure/B12809926.png)
4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline is an organic compound with the molecular formula C23H26N2. This compound is characterized by the presence of two amino groups and multiple methyl groups attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-amino-2,6-dimethylbenzyl chloride with 3,5-dimethylaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-Amino-3,5-dimethylphenyl)methyl]-2,6-dimethylaniline
- 4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethoxybenzene
Uniqueness
4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline is unique due to its specific arrangement of amino and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where precise control over chemical reactions is required.
Eigenschaften
Molekularformel |
C17H22N2 |
|---|---|
Molekulargewicht |
254.37 g/mol |
IUPAC-Name |
4-[(4-amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline |
InChI |
InChI=1S/C17H22N2/c1-10-5-14(18)6-11(2)16(10)9-17-12(3)7-15(19)8-13(17)4/h5-8H,9,18-19H2,1-4H3 |
InChI-Schlüssel |
QUACYTKJOFAODG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1CC2=C(C=C(C=C2C)N)C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,8-Dimethoxy-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B12809849.png)
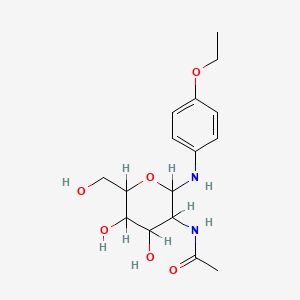
![8a-Methyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B12809856.png)
